molecular formula C10H11NO4 B152191 (r)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid CAS No. 50890-96-5

(r)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Cat. No. B152191
CAS RN: 50890-96-5
M. Wt: 209.2 g/mol
InChI Key: GOJLQSAREKTKPT-MRVPVSSYSA-N
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Description

Amino acids are the building blocks of proteins and play a key role in many biological processes . They contain an amino group and a carboxyl group, and often contain another functional group . Some amino acids are synthesized endogenously (nonessential), while others are obtained from dietary sources (essential) .


Synthesis Analysis

The synthesis of amino acids can involve various methods. One common method is ion exchange chromatography using post-column derivatization with ninhydrin and spectrophotometric detection . Newer methodologies are based on liquid chromatographic separation with detection by mass spectrometry or spectrophotometry .


Molecular Structure Analysis

The molecular structure of amino acids consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable group (R group) that determines the identity of the amino acid .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can form peptides and proteins through peptide bond formation, act as precursors for other biomolecules, and undergo various metabolic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids can vary widely depending on their specific structure and functional groups. These properties can include solubility, acidity/basicity, reactivity, and more .

Scientific Research Applications

Enantioselective Analysis

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid has been utilized in enantioselective analysis. For instance, Coleman (1983) described its use in determining the enantiomeric purity of oxfenicine using high-performance liquid chromatography (HPLC). This method is particularly effective for detecting low levels of enantiomeric impurity in α-amino acids with a base labile α-methine hydrogen atom (Coleman, 1983).

Configurational Assignment of Amino Alcohols

Leiro et al. (2010) used the compound for the configurational assignment of amino alcohols. They combined magnetic anisotropic effects generated by two auxiliary moieties of 2-methoxy-2-phenylacetic acid (MPA), which helped in determining the absolute configuration of heterobifunctional compounds (Leiro et al., 2010).

Synthesis and Crystal Structures

Enamullah et al. (2006) described the synthesis and crystal structures of chiral complexes involving amino acids and amino alcohols, including (S)-2-amino-2-phenylacetic acid. This study highlighted its role in forming chiral complexes and investigating their properties (Enamullah et al., 2006).

Optically Active Derivatives

Takemoto et al. (1994) explored the synthesis of optically active α-isopropyl-4-substituted phenylacetic acids, including (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid derivatives. These derivatives are valuable intermediates in agrochemicals and pharmaceuticals (Takemoto et al., 1994).

Chiral Recognition Studies

Kitae et al. (1999) conducted studies on chiral recognition of phenylacetic acid derivatives by aminated cyclodextrins. This work highlighted the compound's utility in understanding the molecular basis of chiral recognition (Kitae et al., 1999).

Safety And Hazards

The safety and hazards associated with amino acids can also vary. Some amino acids are generally considered safe, while others can be toxic in large amounts or under certain conditions .

Future Directions

The study of amino acids continues to be a vibrant field of research, with potential applications in medicine, nutrition, biochemistry, and more . Future research may focus on understanding the roles of different amino acids in health and disease, developing new methods for their synthesis and analysis, and exploring their potential uses in therapeutics and biotechnology .

properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJLQSAREKTKPT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234701
Record name (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

CAS RN

50890-96-5
Record name (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50890-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-[(methoxycarbonyl)amino](phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y You, HS Kim, JW Park, G Keum, SK Jang, BM Kim - RSC advances, 2018 - pubs.rsc.org
Extremely potent, new hepatitis C virus (HCV) nonstructural 5A (NS5A) featuring substituted biaryl sulfate core structures was designed and synthesized. Based on the previously …
Number of citations: 9 pubs.rsc.org
M Belema, VN Nguyen, JL Romine… - Journal of Medicinal …, 2014 - ACS Publications
A medicinal chemistry campaign that was conducted to address a potential genotoxic liability associated with an aniline-derived scaffold in a series of HCV NS5A inhibitors with dual GT-…
Number of citations: 25 pubs.acs.org
Y You, HS Kim, IH Bae, SG Lee, MH Jee… - European Journal of …, 2017 - Elsevier
The discovery of a new series of potent hepatitis C virus (HCV) NS5A inhibitors containing biaryl sulfone or sulfate cores is reported. Structure-activity relationship (SAR) studies on …
Number of citations: 9 www.sciencedirect.com
IH Bae, HS Kim, Y You, C Chough, W Choe… - European Journal of …, 2015 - Elsevier
Our study describes the discovery of a series of highly potent hepatitis C virus (HCV) NS5A inhibitors based on symmetrical prolinamide derivatives of benzidine and diaminofluorene. …
Number of citations: 19 www.sciencedirect.com

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